4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol
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Overview
Description
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position, a propan-2-yl group attached to a phenyl ring, and a hydroxyl group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol typically involves the condensation of β-naphthol, an aldehyde, and 1H-pyrazol-5(4H)-one in the presence of a catalyst such as ammonium acetate in ethanol . This method is efficient and yields the desired pyrazole derivative through a one-pot synthesis approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted pyrazoles.
Scientific Research Applications
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazol-3-ol: Lacks the propan-2-ylphenyl group.
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol: Lacks the methyl group at the 4-position.
4-Methyl-1-{[4-(methyl)phenyl]methyl}-1H-pyrazol-3-ol: Has a methyl group instead of a propan-2-yl group.
Uniqueness
4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
4-methyl-2-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-6-4-12(5-7-13)9-16-8-11(3)14(17)15-16/h4-8,10H,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBBBJIACLBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(NC1=O)CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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